4''-methyloxy-Daidzin
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4’'-methyloxy-Daidzin, also known as 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one, is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.
Mode of Action
The compound interacts with its target by inhibiting the activity of the enzyme . This inhibition can lead to changes in the metabolic processes involving aldehydes, potentially affecting various physiological functions.
Biochemical Pathways
4’'-Methyloxy-Daidzin is produced by the phenylpropane pathway in legumes . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its formulation . For instance, nano-formulations have been shown to increase the oral bioavailability of daidzin, a related compound .
Result of Action
The molecular and cellular effects of 4’'-methyloxy-Daidzin’s action are diverse, given its various biological activities. These include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . In vitro experiments and animal model experiments have proved that daidzin has some health benefit effects such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Action Environment
Various factors can influence the absorption of 4’'-methyloxy-Daidzin, including the food matrix, dietary habits, frequency of ingestion, intestinal fermentation, and colonic transit time . For example, the intake of legume food, especially in East Asians, can affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
4’'-Methyloxy-Daidzin interacts with various enzymes, proteins, and other biomolecules. It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein and hydroxylated daidzein through methoxylation and hydroxylation by few bacteria, respectively .
Cellular Effects
4’'-Methyloxy-Daidzin has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4’'-Methyloxy-Daidzin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’'-Methyloxy-Daidzin change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4’'-Methyloxy-Daidzin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4’'-Methyloxy-Daidzin is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
4’'-Methyloxy-Daidzin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4’'-methyloxy-Daidzin involves enzymatic hydrolysis of daidzin in a green reaction medium, such as deep eutectic solvents (DESs). DESs are screened for enzyme activity, enzyme stability, and substrate solubility. The DES (ChCl/EG 2:1, 30 vol %) is considered the most appropriate co-solvent to improve bioconversion efficiency . Under optimized conditions, a maximum yield of 97.53% can be achieved .
Industrial Production Methods
Industrial production of 4’'-methyloxy-Daidzin can be achieved through the enzymatic hydrolysis method mentioned above. This approach is environmentally friendly, highly efficient, and involves a simple operation process without harmful reagents .
Chemical Reactions Analysis
Types of Reactions
4’'-methyloxy-Daidzin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification but generally involve mild temperatures and neutral pH to maintain the compound’s stability.
Major Products Formed
The major products formed from these reactions include modified isoflavones with enhanced solubility, bioavailability, and biological activities .
Scientific Research Applications
4’'-methyloxy-Daidzin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its immunomodulating and antiallergic activities.
Comparison with Similar Compounds
4’'-methyloxy-Daidzin is unique due to its methylated glycoside structure, which enhances its solubility and bioavailability compared to other isoflavones. Similar compounds include:
Puerarin: Another isoflavone glycoside with cardioprotective and antioxidant properties.
Genistin: An isoflavone glycoside with estrogenic and anticancer activities.
These compounds share similar biological activities but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3/t17-,19-,20-,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFFAQGFXJQBI-MSEOUXRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.